molecular formula C6H2ClFI2 B14049088 1-Chloro-2-fluoro-3,5-diiodobenzene

1-Chloro-2-fluoro-3,5-diiodobenzene

Cat. No.: B14049088
M. Wt: 382.34 g/mol
InChI Key: YJZZPHZFZCHVRV-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3,5-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, 3, and 5 are substituted by chlorine, fluorine, and iodine atoms, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3,5-diiodobenzene can be synthesized through various methods. One common approach involves the halogenation of 1-chloro-2-fluorobenzene. The process typically includes:

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3,5-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Products like carboxylic acids or ketones.

    Reduction Products: Products like alcohols or alkanes.

Scientific Research Applications

1-Chloro-2-fluoro-3,5-diiodobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3,5-diiodobenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Chloro-2-fluoro-3,5-dibromobenzene
  • 1-Chloro-2-fluoro-3,5-dichlorobenzene
  • 1-Chloro-2-fluoro-3,5-difluorobenzene

Comparison:

Properties

Molecular Formula

C6H2ClFI2

Molecular Weight

382.34 g/mol

IUPAC Name

1-chloro-2-fluoro-3,5-diiodobenzene

InChI

InChI=1S/C6H2ClFI2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H

InChI Key

YJZZPHZFZCHVRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)I)I

Origin of Product

United States

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